molecular formula C20H31N5O4 B6060614 1-[4-[[2-[(4-Methyl-1,2,5-oxadiazol-3-yl)oxy]ethylamino]methyl]phenoxy]-3-(4-methylpiperazin-1-yl)propan-2-ol

1-[4-[[2-[(4-Methyl-1,2,5-oxadiazol-3-yl)oxy]ethylamino]methyl]phenoxy]-3-(4-methylpiperazin-1-yl)propan-2-ol

Cat. No.: B6060614
M. Wt: 405.5 g/mol
InChI Key: MMFFFWBCUSYWAP-UHFFFAOYSA-N
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Description

1-[4-[[2-[(4-Methyl-1,2,5-oxadiazol-3-yl)oxy]ethylamino]methyl]phenoxy]-3-(4-methylpiperazin-1-yl)propan-2-ol is a complex organic compound that features a variety of functional groups, including an oxadiazole ring, a piperazine ring, and a phenoxy group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[4-[[2-[(4-Methyl-1,2,5-oxadiazol-3-yl)oxy]ethylamino]methyl]phenoxy]-3-(4-methylpiperazin-1-yl)propan-2-ol typically involves multiple steps:

    Formation of the oxadiazole ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Attachment of the ethylamino group: This step involves the reaction of the oxadiazole derivative with an ethylamine derivative.

    Formation of the phenoxy group: This can be done through nucleophilic substitution reactions.

    Attachment of the piperazine ring: This step involves the reaction of the intermediate compound with a piperazine derivative.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and minimize costs. This could include the use of catalysts, optimized reaction conditions, and purification techniques such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

1-[4-[[2-[(4-Methyl-1,2,5-oxadiazol-3-yl)oxy]ethylamino]methyl]phenoxy]-3-(4-methylpiperazin-1-yl)propan-2-ol can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can lead to the formation of amines or alcohols.

    Substitution: The phenoxy and piperazine groups can undergo nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Conditions for substitution reactions can vary, but often involve the use of strong bases or acids.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction may yield amines or alcohols.

Scientific Research Applications

    Medicinal Chemistry: The compound’s unique structure makes it a candidate for drug development, particularly in targeting specific receptors or enzymes.

    Biological Studies: It can be used to study the interactions between small molecules and biological macromolecules.

    Industrial Applications: The compound may be used in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 1-[4-[[2-[(4-Methyl-1,2,5-oxadiazol-3-yl)oxy]ethylamino]methyl]phenoxy]-3-(4-methylpiperazin-1-yl)propan-2-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The oxadiazole ring and piperazine ring are likely involved in binding to these targets, while the phenoxy group may enhance the compound’s stability and solubility.

Comparison with Similar Compounds

Similar Compounds

    1-[4-[[2-[(4-Methyl-1,2,5-oxadiazol-3-yl)oxy]ethylamino]methyl]phenoxy]-3-(4-methylpiperazin-1-yl)propan-2-ol: is similar to other compounds containing oxadiazole and piperazine rings, such as:

Uniqueness

The uniqueness of this compound lies in its specific combination of functional groups, which confer unique chemical and biological properties. This makes it a valuable compound for research and potential therapeutic applications.

Properties

IUPAC Name

1-[4-[[2-[(4-methyl-1,2,5-oxadiazol-3-yl)oxy]ethylamino]methyl]phenoxy]-3-(4-methylpiperazin-1-yl)propan-2-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H31N5O4/c1-16-20(23-29-22-16)27-12-7-21-13-17-3-5-19(6-4-17)28-15-18(26)14-25-10-8-24(2)9-11-25/h3-6,18,21,26H,7-15H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MMFFFWBCUSYWAP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NON=C1OCCNCC2=CC=C(C=C2)OCC(CN3CCN(CC3)C)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H31N5O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

405.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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